An In-depth Technical Guide to the Physicochemical Properties of 2,2-Diphenylmorpholine
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Diphenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Diphenylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the challenges in obtaining complete experimental data for every novel compound, this document balances available information with established methodologies for property determination. It is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of morpholine derivatives in drug discovery and development.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs.[1][2] Its utility stems from a combination of advantageous physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.[1] The incorporation of a morpholine moiety can enhance the potency of a molecule through specific interactions with biological targets and can modulate pharmacokinetic properties to improve drug-like characteristics.[2][3]
2,2-Diphenylmorpholine, with its geminal diphenyl substitution, represents a structurally distinct member of this class. The introduction of two phenyl groups at the C2 position is expected to significantly influence its lipophilicity, steric profile, and metabolic stability compared to the parent morpholine scaffold. Understanding these physicochemical properties is paramount for predicting its behavior in biological systems and for guiding the design of new chemical entities.
The morpholine scaffold is particularly prevalent in the development of drugs targeting the central nervous system (CNS).[4] The weak basicity of the nitrogen atom and the presence of the ether oxygen provide a unique balance of properties that can facilitate passage across the blood-brain barrier.[4]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Chemical Structure and Identifiers
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₇NO | NIST |
| Molecular Weight | 239.31 g/mol | NIST |
| IUPAC Name | 2,2-Diphenylmorpholine | NIST |
| CAS Number | 77373-34-3 | NIST |
Diagram: Chemical Structure of 2,2-Diphenylmorpholine
Caption: 2D representation of the 2,2-Diphenylmorpholine structure.
Melting Point, Boiling Point, and Physical State
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly effective technique for determining the melting point and heat of fusion of a substance.[10][11]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.[12]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Accurately weigh 1-5 mg of 2,2-Diphenylmorpholine into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The onset of the melting endotherm is taken as the melting point.[11]
-
The area under the peak can be used to determine the heat of fusion.[12]
-
Diagram: DSC Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using DSC.
Solubility
The solubility of a compound in both aqueous and organic media is a critical determinant of its biopharmaceutical properties and its suitability for various formulation strategies. The diphenyl substitution in 2,2-Diphenylmorpholine is expected to render it poorly soluble in water and more soluble in organic solvents.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
-
Principle: An excess of the solid compound is equilibrated with a specific solvent (in this case, a buffered aqueous solution) over a defined period. The concentration of the dissolved compound in the supernatant is then determined.
-
Methodology:
-
Add an excess amount of solid 2,2-Diphenylmorpholine to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation and/or filtration.
-
Determine the concentration of 2,2-Diphenylmorpholine in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A standard calibration curve of the compound is used for quantification.[13]
-
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the shake-flask solubility assay.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH. The morpholine nitrogen in 2,2-Diphenylmorpholine is basic. The pKa of the conjugate acid of morpholine is approximately 8.4.[6] For N-methylmorpholine, the pKa of the conjugate acid is 7.38.[7][9] The electronic effects of the diphenyl substitution may influence the basicity of the nitrogen atom.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[3][8]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode. The pKa is determined from the titration curve.[14]
-
Methodology:
-
Prepare a solution of 2,2-Diphenylmorpholine of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Place the solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[3]
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.[14]
-
Diagram: Potentiometric Titration for pKa
Caption: Workflow for pKa determination by potentiometric titration.
Synthesis and Characterization
The synthesis of morpholine derivatives can be achieved through various routes. A common method involves the cyclization of N-substituted diethanolamines. For 2,2-disubstituted morpholines, a key intermediate is often a 2-amino-1,1-disubstituted ethanol derivative.
Synthesis
A plausible synthetic route to 2,2-Diphenylmorpholine could involve the cyclization of N-(2-hydroxyethyl)-2,2-diphenylacetamide followed by reduction, or the reaction of 2-amino-1,1-diphenylethanol with a suitable two-carbon electrophile that can subsequently cyclize. The synthesis of 2,2,4-substituted morpholines has been described via the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone, which proceeds through a spontaneous cyclization of the intermediate hydroxyaminoketone.[15]
Diagram: Plausible Retrosynthetic Analysis
Caption: Interplay of physicochemical properties and drug development considerations.
Conclusion
While specific experimental data for 2,2-Diphenylmorpholine remains elusive in the public domain, this guide provides a robust framework for its characterization. By applying the detailed experimental protocols outlined herein, researchers can systematically determine its core physicochemical properties. This information is essential for advancing our understanding of this intriguing molecule and for unlocking its potential in the realm of drug discovery, particularly for applications targeting the central nervous system. The synthesis and evaluation of 2,2-diphenylmorpholine and its analogs represent a promising avenue for the development of novel therapeutics.
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